N-(2-((2-((4-乙酰氨基苯基)氨基)-2-氧代乙基)硫)-4-氨基-6-氧代-1,6-二氢嘧啶-5-基)-4-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

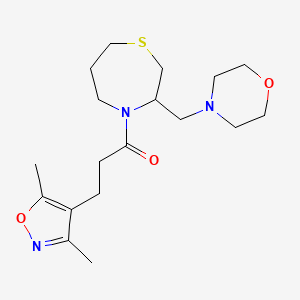

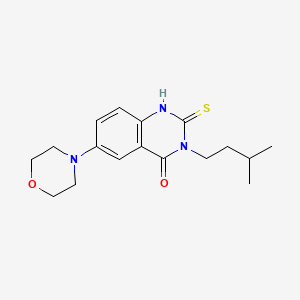

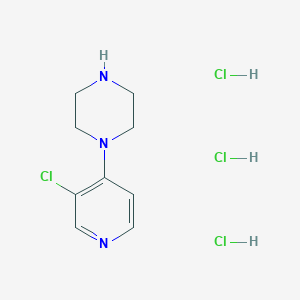

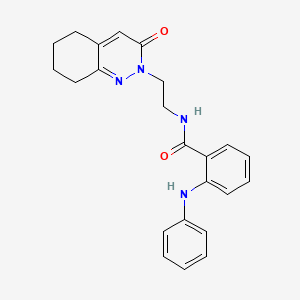

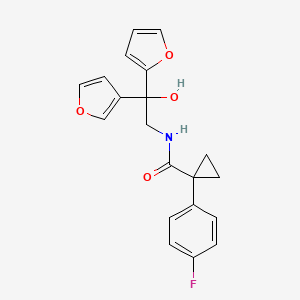

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Tools like X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amino groups might participate in acid-base reactions, while the thioether group could be involved in redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure .科学研究应用

合成和化学反应性

合成技术: 已经为与所讨论化合物相似的化合物开发了新的合成技术,重点是创建具有潜在治疗应用的新杂环化合物。这些合成方法通常涉及与伯胺和杂环胺的反应,展示了此类化合物的化学多功能性 (Abu‐Hashem、Al-Hussain 和 Zaki,2020)。

化学反应性: 对类似化合物的研究表明,它们具有多种化学行为,通过与不同的亲核试剂反应产生各种衍生物。这突出了开发具有不同生物活性的众多新型化合物的潜力 (Farouk、Ibrahim 和 El-Gohary,2021)。

药理学评价

抗菌特性: 一些衍生物已被证明具有显着的体外抗菌和抗真菌活性,表明在治疗微生物疾病中具有潜在的治疗用途 (Desai、Rajpara 和 Joshi,2013)。

抗惊厥药: 已合成并评估了类似化合物的衍生物作为潜在的抗惊厥药。这包括对它们与生物靶标(如 GABA 受体)相互作用的研究,表明它们在治疗癫痫发作中的潜力 (Severina、Skupa、Voloshchuk 和 Georgiyants,2020)。

分子研究

分子相互作用和结构: 已使用核磁共振和 X 射线晶体学等技术对相关化合物的分子结构进行了研究。这些研究提供了对分子几何结构和形成分子间相互作用的潜力的见解,这对了解它们的生物活性至关重要 (Karabulut、Namli、Kurtaran、Yıldırım 和 Leszczynski,2014)。

密度泛函理论研究: 已经使用密度泛函理论进行了理论研究,以了解类似化合物的电子结构和反应性。这有助于预测它们在生物系统中的行为以及它们作为治疗剂的潜力 (Al‐Sehemi、Abdul-Aziz Al-Amri 和 Irfan,2017)。

作用机制

Target of Action

The primary target of this compound is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including thromboxane and prostaglandins such as prostacyclin . It is inducible and short-lived, stimulated by endotoxin, cytokines, and mitogens . COX-2 plays important roles in prostaglandin biosynthesis in inflammatory cells and the central nervous system .

Mode of Action

This compound acts as a reversible, potent, and selective inhibitor of COX-2 . It inhibits human recombinant COX-2 and ovine COX-1 with IC50 values of 0.12 and >66 μM, respectively . It is over 550 times less potent as an inhibitor of ovine COX-1 .

Biochemical Pathways

The compound’s action primarily affects the Cyclooxygenase Pathway . By inhibiting COX-2, it reduces the production of prostanoids, which are key mediators and regulators of inflammation. This can lead to a decrease in inflammation and pain, which are common symptoms in conditions where COX-2 is often upregulated.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting COX-2, it can decrease the production of pro-inflammatory prostaglandins. This can lead to a reduction in inflammation and associated symptoms .

安全和危害

未来方向

属性

IUPAC Name |

N-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-4-amino-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O5S/c1-12(29)24-14-5-7-15(8-6-14)25-17(30)11-34-22-27-19(23)18(21(32)28-22)26-20(31)13-3-9-16(33-2)10-4-13/h3-10H,11H2,1-2H3,(H,24,29)(H,25,30)(H,26,31)(H3,23,27,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJANWGXFQRAQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,2-Dioxaborolane, 2-[2-chloro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2963925.png)

![2-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2963932.png)

![1,5-Dimethyl-N-[[1-(prop-2-enoylamino)cyclobutyl]methyl]pyrazole-3-carboxamide](/img/structure/B2963934.png)

![2-chloro-N-[(4-methoxyphenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B2963935.png)